molecular formula C16H17N5O8S2 B13832868 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid

2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid

Cat. No.: B13832868
M. Wt: 471.5 g/mol
InChI Key: AASJUVXHJFSORA-FNOWFJSISA-N
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Description

2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including thiazole, amine, carboxyl, and furothiazinone moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the amine group via nucleophilic substitution.
  • Coupling reactions to attach the carboxymethoxyimino and acetamido groups.
  • Synthesis of the furothiazinone moiety through cyclization and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Nucleophilic or electrophilic substitution reactions at reactive sites.

    Cyclization: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

    Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiazole ring might yield sulfoxides or sulfones, while reduction of the carboxyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying enzyme activity, protein interactions, or cellular pathways. Its functional groups can interact with biological macromolecules, providing insights into their function and regulation.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in the treatment of diseases involving the immune system or metabolic pathways.

Industry

In industrial applications, the compound might be used in the development of new materials, catalysts, or chemical processes. Its reactivity and stability could make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid would depend on its specific interactions with molecular targets. These might include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors to alter signaling pathways.

    Protein binding: Forming complexes with proteins to affect their function or stability.

Comparison with Similar Compounds

Similar Compounds

    2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)acetic acid: A simpler analog lacking the furothiazinone moiety.

    2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)propanoic acid: A similar compound with a propanoic acid group instead of acetic acid.

Uniqueness

The uniqueness of 2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic acid lies in its combination of functional groups and ring structures, which confer specific reactivity and biological activity

Properties

Molecular Formula

C16H17N5O8S2

Molecular Weight

471.5 g/mol

IUPAC Name

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid

InChI

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1

InChI Key

AASJUVXHJFSORA-FNOWFJSISA-N

Isomeric SMILES

CC1C2=C(C(=O)O1)N[C@H](SC2)C(C(=O)O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N

Origin of Product

United States

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